molecular formula C21H13NO6S B11411027 7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11411027
M. Wt: 407.4 g/mol
InChI Key: RHXJXDVTJRLYLU-UHFFFAOYSA-N
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Description

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is a complex organic compound with the molecular formula C21H13NO6S This compound is characterized by its unique structure, which includes a benzoxathiol ring and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl 4-nitrobenzoate. This is achieved through an electrophilic aromatic substitution reaction using concentrated nitric acid and sulfuric acid as reagents . The next step involves the formation of the benzoxathiol ring, which can be synthesized through a series of reactions involving the appropriate thiol and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce sulfoxides or sulfones.

Scientific Research Applications

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxathiol ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is unique due to the presence of both a benzoxathiol ring and a nitrobenzoate group This combination imparts distinct chemical and biological properties that are not observed in simpler compounds

Properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4 g/mol

IUPAC Name

[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C21H13NO6S/c1-12-4-2-3-5-16(12)17-10-15(11-18-19(17)28-21(24)29-18)27-20(23)13-6-8-14(9-7-13)22(25)26/h2-11H,1H3

InChI Key

RHXJXDVTJRLYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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